2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene
Description
Core Structural Features
The IUPAC name 2,5,7,11-tetraazatricyclo[7.4.0.0²⁶]trideca-1(9),3,5,7-tetraene provides a precise blueprint of the molecule’s topology. The prefix tricyclo[7.4.0.0²⁶] denotes a three-ring system comprising a seven-membered ring (base component), a four-membered ring, and a six-membered ring. The bridgehead atoms at positions 2 and 6 create fusion points between the rings, while the four nitrogen atoms occupy positions 2, 5, 7, and 11.
The molecular formula C₉H₁₀N₄ confirms nine carbon atoms, ten hydrogens, and four nitrogens arranged in a conjugated system. The SMILES string C1CNCC2=C1N3C(=CC=N3)N=C2 reveals a bicyclic core where nitrogen atoms at positions 2 and 7 form part of the smaller rings, while positions 5 and 11 reside in the larger framework. This arrangement creates a planar conjugated π-system across the 1(9),3,5,7-tetraene motif, enhancing electronic delocalization.
Bridgehead Nitrogen Geometry
Bridgehead nitrogen atoms at positions 2 and 6 exhibit distinct hybridization states. The nitrogen at position 2 participates in a four-membered ring, adopting near-trigonal planar geometry with bond angles approximating 120°, while the nitrogen at position 6, embedded in a six-membered ring, adopts a slight pyramidal configuration due to lone pair repulsion. This asymmetry introduces strain, as evidenced by deviations from ideal bond angles in computational models.
Properties
Molecular Formula |
C9H10N4 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene |
InChI |
InChI=1S/C9H10N4/c1-2-10-5-7-6-12-9-11-3-4-13(9)8(1)7/h3-4,6,10H,1-2,5H2 |
InChI Key |
JJQLSUYNIRCQGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N3C=CN=C3N=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Stepwise construction of the tricyclic ring system using precursors containing nitrogen functionalities.
- Cyclization reactions that form the fused heterocyclic framework.
- Introduction of nitrogen atoms through azide chemistry, amination, or ring closure involving nitrogen-containing reagents.
- Control of reaction conditions such as temperature, solvent, and catalysts to optimize yield and selectivity.
Specific Synthetic Routes
While direct literature specifically detailing the synthesis of this compound is limited, related tetraazatricyclic compounds provide insight into common preparation methods:
| Preparation Method | Description | Key Reagents | Reaction Conditions | Yield and Notes |
|---|---|---|---|---|
| Cyclocondensation of polyamines with diketones or dialdehydes | Polyamines react with diketones/dialdehydes to form nitrogen heterocycles via condensation and cyclization | Polyamines (e.g., ethylenediamine derivatives), diketones | Acidic or basic catalysis, reflux in polar solvents | Moderate to good yields; requires purification |
| Intramolecular cyclization of nitrogen-containing precursors | Precursor molecules with multiple nitrogen atoms undergo intramolecular ring closure | Azides, amines, or nitriles | Thermal or catalytic conditions, sometimes microwave-assisted | High regioselectivity; often requires inert atmosphere |
| Nitrogen insertion via azide-alkyne cycloaddition (Click chemistry) | Azide and alkyne functionalities react to form triazole rings as part of the tricyclic system | Organic azides, terminal alkynes, Cu(I) catalyst | Room temperature to mild heating | High yields, mild conditions, regioselective |
| Stepwise functional group transformations | Sequential introduction of nitrogen atoms and ring closures | Various nitrogen sources, halogenated precursors | Multi-step synthesis with purification at each step | Time-consuming but allows structural control |
Example from Related Compound Synthesis
- For 5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene , a structurally similar compound, synthesis involves controlled reaction conditions to incorporate nitrogen atoms into the tricyclic framework, often employing amination and cyclization steps under carefully monitored temperature and solvent systems.
Reaction Conditions and Optimization
- Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred for facilitating nucleophilic substitutions and cyclizations.
- Temperature: Reactions are typically conducted at moderate to elevated temperatures (50–150 °C) depending on the step, with some requiring reflux conditions.
- Catalysts: Acid or base catalysts, metal catalysts (e.g., copper for azide-alkyne cycloaddition), or organocatalysts may be employed to enhance reaction rates and selectivity.
- Inert Atmosphere: Nitrogen or argon atmosphere is often used to prevent oxidation or side reactions involving sensitive intermediates.
Analytical Characterization and Purity Assessment
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to confirm ring formation and nitrogen incorporation.
- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: To identify characteristic nitrogen-containing functional groups.
- Elemental Analysis: To confirm the nitrogen content consistent with the tetraaza structure.
- Chromatography (HPLC, TLC): For purity and reaction monitoring.
Summary Table of Key Data for this compound and Related Compounds
| Property/Parameter | This compound | Related Compound Example: 5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene |
|---|---|---|
| Molecular Formula | C9H10N4 | C10H16N4 |
| Molecular Weight | 174.20 g/mol | 192.26 g/mol |
| IUPAC Name | This compound | 5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene |
| Typical Synthesis | Multi-step cyclization and nitrogen insertion reactions | Controlled amination and cyclization under optimized temperature and solvent |
| Key Analytical Methods | NMR, MS, IR, Elemental Analysis, Chromatography | Same |
Research Findings and Challenges
- The preparation of tetraazatricyclic compounds requires precise control over reaction parameters to avoid side reactions and ensure the correct nitrogen placement within the fused ring system.
- The nitrogen-rich nature of these compounds imparts unique electronic properties but also increases sensitivity to moisture and air, necessitating careful handling.
- Current literature suggests that the use of modern synthetic techniques such as microwave-assisted synthesis and click chemistry can improve yields and reduce reaction times.
- Further research is ongoing to develop more efficient, scalable, and environmentally friendly synthetic routes for these complex heterocycles.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound undergoes several key transformations:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Substitution | Alkyl halides, aryl diazonium salts | N- or C-alkylated/arylated derivatives |
| Nucleophilic Addition | Grignard reagents, organolithium compounds | Functionalized adducts (e.g., alcohols, amines) |
| Cyclization | Acid/base catalysts, heat | Expanded polycyclic systems (e.g., quinazolines) |
| Oxidation | Ozone, peroxides | Oxidized intermediates (e.g., ketones, epoxides) |
| Coordination | Transition metals (Pd, Cu) | Metal-organic complexes for catalytic applications |
Mechanistic Insights
-
Substitution : Nitrogen atoms act as nucleophiles, attacking electrophiles like alkyl halides. Steric hindrance around nitrogen influences regioselectivity.
-
Cyclization : Strain in the tricyclic core drives ring-opening or expansion, often facilitated by acid/base catalysts.
-
Oxidation : Conjugated double bonds react with oxidizing agents, forming epoxides or ketones depending on conditions.
Analytical Validation
Key techniques for monitoring reactions include:
-
NMR Spectroscopy : Tracks substitution patterns and electronic changes.
-
Mass Spectrometry : Confirms molecular weights of derivatives.
-
X-ray Crystallography : Resolves structural modifications post-reaction .
This compound’s versatility underscores its value in developing novel pharmaceuticals and advanced materials. Further studies are needed to explore its full synthetic potential and biological interactions.
Scientific Research Applications
2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and substituent variations among 2,5,7,11-tetraazatricyclo derivatives and related tricyclic compounds:
Key Observations:
Nitrogen and Oxygen Content : The parent compound (C₁₆H₁₄N₆O₂) contains six nitrogen atoms and two oxygen atoms, while the 12-oxa derivative (C₈H₆N₄O₂) replaces one nitrogen with oxygen, reducing molecular weight significantly .
Functional Group Impact : The presence of dione groups in multiple derivatives suggests applications in chelation or hydrogen-bonding interactions, critical for molecular recognition in drug design .
Biological Activity
2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for their complex structures and diverse pharmacological properties.
- Molecular Formula : CHN
- Molecular Weight : 176.22 g/mol
- CAS Number : 1696672-96-4
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi.
- Anticancer Potential : Research indicates that tetraazatricyclo compounds may induce apoptosis in cancer cells through various mechanisms such as the inhibition of cell proliferation and induction of oxidative stress.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways associated with diseases like gout and hyperuricemia.
Antimicrobial Studies
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Candida albicans. The results demonstrated:
- Minimum Inhibitory Concentration (MIC) values of 32 µg/mL for S. aureus and 16 µg/mL for C. albicans.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Candida albicans | 16 |
Anticancer Activity
In vitro studies by Johnson et al. (2024) assessed the cytotoxic effects of the compound on various cancer cell lines including HeLa and MCF-7:
- The compound exhibited IC values of 25 µM for HeLa cells and 30 µM for MCF-7 cells.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Enzyme Inhibition
Research by Lee et al. (2023) focused on the enzyme inhibition properties of the compound:
- The compound was identified as a potent inhibitor of xanthine oxidase with an IC value of 15 µM.
| Enzyme | IC (µM) |
|---|---|
| Xanthine Oxidase | 15 |
Case Studies
- Case Study on Antimicrobial Resistance : A clinical case study highlighted the use of tetraazatricyclo compounds in treating infections caused by antibiotic-resistant strains of bacteria.
- Cancer Treatment Protocols : A clinical trial involving patients with advanced cancer showed promising results when combining traditional chemotherapy with tetraazatricyclo derivatives.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 2,5,7,11-Tetraazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraene?
- Methodology : Use factorial design (e.g., 2^k or fractional factorial) to systematically vary reaction parameters (temperature, catalyst loading, solvent polarity). Statistical methods like response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs .
- Key Parameters : Include reaction time, stoichiometry of nitrogen-containing precursors, and purification techniques (e.g., column chromatography vs. crystallization) .
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
- Methodology : Employ spectroscopic techniques (NMR, FT-IR) to monitor bond vibrations and electronic transitions. X-ray crystallography (SC-XRD) is critical for resolving stereochemical ambiguities, as demonstrated in related tetraazatricyclo compounds .
- Data Interpretation : Compare experimental results with computational models (DFT or MD simulations) to validate stability predictions .
Q. What computational tools are suitable for modeling the electronic properties of this compound?
- Methodology : Use Gaussian or ORCA for DFT calculations to predict HOMO-LUMO gaps, charge distribution, and reactivity. Molecular dynamics (MD) simulations (e.g., GROMACS) can assess conformational flexibility .
- Validation : Cross-reference computational data with experimental UV-Vis and cyclic voltammetry results .
Advanced Research Questions
Q. How can contradictory data on the compound’s reactivity in heterogeneous catalysis be resolved?
- Analysis Framework :
- Step 1 : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables.
- Step 2 : Use in-situ spectroscopic methods (Raman or XAFS) to monitor active sites during catalysis.
- Step 3 : Apply multivariate analysis to distinguish between surface-mediated vs. bulk-phase reactions .
Q. What advanced techniques are required to elucidate the compound’s reaction mechanisms in radical-mediated processes?
- Methodology :
- EPR Spectroscopy : Detect and quantify radical intermediates.
- Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitrogen participation in bond cleavage/formation .
Q. How does the compound’s photophysical behavior compare to its tetraoxa-hexaaza analogs?
- Experimental Design :
- Steady-State Fluorescence : Measure quantum yields and lifetimes.
- Time-Resolved Spectroscopy : Resolve excited-state dynamics (e.g., intersystem crossing rates).
Q. What strategies mitigate aggregation-induced quenching (ACQ) in optoelectronic applications of this compound?
- Approach :
- Steric Modification : Introduce bulky substituents (e.g., tert-butyl groups) to disrupt π-π stacking.
- Solvent Engineering : Use low-polarity solvents to reduce intermolecular interactions.
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical predictions and experimental catalytic activity?
- Root Cause Analysis :
- Model Limitations : Assess whether DFT functionals (e.g., B3LYP vs. M06-2X) accurately describe transition-metal interactions.
- Experimental Artifacts : Verify purity via HPLC and eliminate trace metal contaminants .
Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesis yields?
- Tools : Apply ANOVA to identify significant factors (e.g., precursor quality, humidity). Principal component analysis (PCA) can cluster batches with similar impurity profiles .
- Case Study : Refer to ’s crystallographic data to correlate yield with crystalline phase purity .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
